molecular formula C10H18O6 B7799512 (+)-Diisopropyl L-tartrate CAS No. 58167-01-4

(+)-Diisopropyl L-tartrate

Cat. No.: B7799512
CAS No.: 58167-01-4
M. Wt: 234.25 g/mol
InChI Key: XEBCWEDRGPSHQH-HTQZYQBOSA-N
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Description

(+)-Diisopropyl L-tartrate is an organic compound derived from tartaric acid. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is widely used in organic synthesis, particularly in asymmetric synthesis, where it helps in the production of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Diisopropyl L-tartrate can be synthesized through the esterification of L-tartaric acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

L-tartaric acid+2isopropanolacid catalyst(+)-Diisopropyl L-tartrate+2water\text{L-tartaric acid} + 2 \text{isopropanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + 2 \text{water} L-tartaric acid+2isopropanolacid catalyst​(+)-Diisopropyl L-tartrate+2water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(+)-Diisopropyl L-tartrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diisopropyl tartrate esters.

    Reduction: It can be reduced to form diisopropyl tartrate alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

    Oxidation: Diisopropyl tartrate esters.

    Reduction: Diisopropyl tartrate alcohols.

    Substitution: Various substituted diisopropyl tartrate derivatives.

Scientific Research Applications

(+)-Diisopropyl L-tartrate has numerous applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions involving chiral substrates.

    Medicine: It is used in the synthesis of chiral drugs and pharmaceuticals.

    Industry: It is used in the production of chiral intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl L-tartrate
  • Dimethyl L-tartrate
  • Dibenzyl L-tartrate

Uniqueness

(+)-Diisopropyl L-tartrate is unique due to its specific steric and electronic properties, which make it highly effective in inducing chirality in chemical reactions. Its bulky isopropyl groups provide steric hindrance, leading to high enantioselectivity in asymmetric synthesis. This makes it a valuable tool in the production of enantiomerically pure compounds, which are essential in various scientific and industrial applications.

Properties

IUPAC Name

dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBCWEDRGPSHQH-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030983
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-15-4, 58167-01-4
Record name Diisopropyl tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diisopropyl tartrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)-
Source ChemIDplus
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Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester
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Record name Diisopropyl tartrate
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Record name Diisopropyl L-tartrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (+)-Diisopropyl L-tartrate contribute to asymmetric synthesis, specifically in the context of the provided research?

A1: this compound acts as a chiral ligand in various asymmetric reactions. For instance, in the radical polymerization of N,N-dimethylacrylamide (DMAAm), it forms a 1:1 complex with the monomer through double hydrogen bonding. [] This complexation creates a chiral environment around the reacting species, leading to the preferential formation of syndiotactic polymers. [] Similarly, it modifies the reactivity of aluminum alkoxides in reactions with diketene and benzaldehyde, enabling enantioselective carbon-carbon bond formation. []

Q2: What is the proposed mechanism for the syndiotactic-specific radical polymerization of N,N-dimethylacrylamide in the presence of this compound?

A2: The proposed mechanism involves the formation of a 1:1 complex between N,N-dimethylacrylamide (DMAAm) and this compound through double hydrogen bonding. [] This complexation influences the stereochemical outcome of the radical polymerization. The chiral environment created by the tartrate ligand favors the addition of DMAAm monomers in a specific orientation, leading to the formation of syndiotactic polymers. [] Lowering the polymerization temperature enhances this effect by further stabilizing the complex and promoting syndiotactic specificity. []

Q3: Beyond polymerization, what other types of reactions utilize this compound for asymmetric synthesis?

A3: this compound plays a crucial role in various asymmetric reactions. One notable example is its use as a chiral ligand in rhodium-catalyzed reductive aldol-type reactions. [] In these reactions, the tartrate ligand coordinates to the rhodium catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction. This enables the synthesis of enantioenriched β-hydroxy esters from α,β-unsaturated esters and carbonyl compounds. []

Q4: Can you provide examples of metal complexes formed with this compound and their applications?

A4: this compound can be used in the template synthesis of chiral vicinal diphosphinites as their Pt(II) and Pd(II) complexes. [] These complexes, incorporating the tartrate moiety within a seven-membered chelate ring, demonstrate the potential for designing novel chiral ligands for asymmetric catalysis. [] The study highlights the versatility of this compound in coordinating with different metal centers while maintaining its chirality, opening possibilities for diverse catalytic applications. []

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